molecular formula C21H28N2O2 B1670144 Decloxizine CAS No. 3733-63-9

Decloxizine

Cat. No.: B1670144
CAS No.: 3733-63-9
M. Wt: 340.5 g/mol
InChI Key: OXBBIHZWNDPBMQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Decloxizine, also known as UCB-1402 or NSC289116, primarily targets the Histamine 1 receptor (H1 receptor) . The H1 receptor plays a crucial role in allergic reactions and inflammatory responses. By antagonizing this receptor, this compound can alleviate symptoms associated with allergies and inflammation.

Mode of Action

As a Histamine 1 receptor antagonist , this compound works by binding to the H1 receptor, thereby preventing histamine, a compound involved in local immune responses, from binding to these receptors . This action inhibits the effects of histamine, reducing symptoms such as inflammation, itching, and bronchoconstriction.

Pharmacokinetics

It is known that after oral administration, the drug starts to take effect within approximately 30 minutes to 1 hour . It has a relatively long duration of action, maintaining its effects for 6 to 12 hours . The drug undergoes hepatic metabolism and is excreted through urine, feces, and sweat .

Result of Action

The primary result of this compound’s action is the alleviation of allergic symptoms . By blocking the H1 receptor, this compound prevents histamine from causing inflammation and other allergic reactions. This makes it effective in treating conditions such as chronic urticaria, asthma, and bronchitis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action through drug-drug interactions. Additionally, factors such as pH levels can impact the drug’s stability and efficacy . More research is needed to fully understand how different environmental factors influence the action of this compound.

Safety and Hazards

Decloxizine is for research use only and not for human or veterinary use . It is harmful if swallowed . In case of eye contact, rinse cautiously with water for several minutes . If skin contact occurs, rinse skin thoroughly with large amounts of water . In case of inhalation, relocate to fresh air immediately .

Relevant Papers

  • A paper titled “Clinical Investigation of a New Broncholyticum – this compound – as Compared with Franol and Placebo Treatment” discusses the use of this compound in the treatment of chronic, obstructive lung ailments .
  • Another paper titled “Controlled Drug Delivery Systems: Current Status and Future Directions” discusses the advancements in drug delivery systems, which could potentially impact the use of drugs like this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decloxizine can be synthesized through a series of chemical reactions involving the formation of its core structure, which includes a piperazine ring.

Industrial Production Methods: Industrial production of this compound often involves the preparation of its hydrochloride salt form to enhance its stability and solubility. The process includes the reaction of this compound base with hydrochloric acid, followed by crystallization to obtain this compound hydrochloride .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison: Decloxizine is unique among antihistamines due to its dual action as both an antihistamine and an anti-inflammatory agent. Unlike first-generation antihistamines like Diphenhydramine, this compound does not readily cross the blood-brain barrier, minimizing central nervous system side effects such as drowsiness . Compared to other second-generation antihistamines like Loratadine and Cetirizine, this compound’s potential anti-inflammatory properties provide an added benefit in the long-term management of chronic allergic conditions .

Properties

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21,24H,11-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBBIHZWNDPBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13073-96-6 (di-hydrochloride)
Record name Decloxizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40190777
Record name Decloxizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3733-63-9
Record name 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3733-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decloxizine [INN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decloxizine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289116
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Record name Decloxizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECLOXIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919C49XAYD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1.00 g of 1-(diphenylmethyl)piperazine was dissolved in 10 ml of N,N-dimethylformamide; 0.42 ml of 2-(2-chloroethoxy)ethanol, 0.59 g of sodium iodide and 0.66 g of potassium carbonate were added, followed by stirring at 100° C. for 1 hour. Ice water was added, followed by extraction with ethyl ether; the extract was washed with saline and dried with magnesium sulfate. After the dry product was concentrated under reduced pressure, the residue was subjected to silica gel column chromatography and eluted with dichloromethane:ethyl acetate:methanol (10:10:1). The desired fraction was collected and concentrated to yield 1.47 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Quantity
0.59 g
Type
reactant
Reaction Step Two
Quantity
0.66 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

71.7 g (284 mmol) benzhydrylpiperazine, 45 g (361 mmol) 2-(2-chloroethoxy)-ethanol, 43.2 g (312 mmol) potassium carbonate and 9.4 g (57 mmol) potassium iodide are stirred in 400 ml absolute DMF for 8 hours at 75° C. After cooling, the solution is concentrated under vacuum. The residue is distributed between acetic acid ethyl ester and water. The aqueous phase is extracted twice with acetic acid ethyl ester and the combined organic phases are washed three times with saturated sodium chloride solution. The organic phase is dried over sodium sulfate and the solvent is removed under vacuum. The residue is chromatographically purified over silica gel with CHCl3/CH3OH (90/10): Yield 104 g.
Quantity
71.7 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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